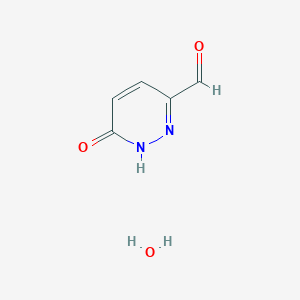

6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1409932-24-6 |

|---|---|

Molecular Formula |

C5H6N2O3 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

6-oxo-1H-pyridazine-3-carbaldehyde;hydrate |

InChI |

InChI=1S/C5H4N2O2.H2O/c8-3-4-1-2-5(9)7-6-4;/h1-3H,(H,7,9);1H2 |

InChI Key |

FRSYQBQHKXPMBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NN=C1C=O.O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Range | Impact on Yield/Crystallinity |

|---|---|---|

| Temperature | 100–180°C | Higher temps favor cyclization |

| Reaction Time | 24–72 hours | Prolonged durations improve crystallinity |

| Solvent | Water | Green solvent, enhances hydrate stability |

| Starting Material | 2-Chloro-5-trifluoromethylpyridine | Electrophilic substitution site |

This method achieved >80% yield via a single-step hydrothermal reaction, producing crystals with low thermal stress and high stability. Adapting this approach for pyridazine would require substituting the starting material with a pyridazine precursor (e.g., 3-chloropyridazine) and introducing aldehyde functionality via formylation.

Critical Analysis of Methodological Gaps

The absence of explicit protocols for the target compound in the literature highlights several research needs:

-

Catalytic Systems : Palladium or copper catalysts could improve formylation efficiency but require compatibility with aqueous conditions.

-

Alternative Solvents : Deep eutectic solvents may stabilize aldehyde hydrates better than pure water.

-

In Situ Characterization : Real-time NMR or FTIR monitoring could optimize reaction progression without isolating intermediates.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbaldehyde group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.

Major Products:

Oxidation: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid.

Reduction: 6-Hydroxy-1,6-dihydropyridazine-3-carbaldehyde.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The process is often carried out under controlled conditions to ensure high purity and yield. Common reagents include hydrazine hydrate and various aldehydes or ketones.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic properties:

- Antimicrobial Activity : Research has indicated that 6-Oxo-1,6-dihydropyridazine derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

- Anti-inflammatory Properties : Studies have demonstrated that certain derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating conditions like acute lung injury and sepsis .

- Anticancer Potential : The compound's ability to interact with specific molecular targets involved in cancer cell proliferation has been explored, indicating its potential as an anticancer agent .

Biological Studies

The biological implications of this compound extend beyond antimicrobial properties:

- Neuroprotective Effects : Some studies suggest that derivatives may offer neuroprotective benefits, which could be relevant in treating neurodegenerative diseases .

- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes related to disease pathways, which can lead to therapeutic effects in various conditions .

Industrial Applications

The compound is also relevant in industrial settings:

- Pharmaceutical Manufacturing : Its derivatives are utilized as intermediates in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer .

- Agrochemicals : Due to their biological activity, these compounds are explored for use in agrochemicals, enhancing crop protection against pests and diseases .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of 6-Oxo-1,6-dihydropyridazine derivatives against common bacterial strains. The results indicated a strong inhibition zone for Staphylococcus aureus, suggesting its application as a potential antibiotic agent.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of the compound demonstrated that it could significantly reduce edema in animal models, indicating its potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway . This anti-inflammatory activity is particularly relevant in the context of acute lung injury and sepsis, where excessive inflammation plays a critical role in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde vs. Carboxylic Acid Derivatives

Key Insights :

- The aldehyde group in the target compound offers superior reactivity for nucleophilic additions (e.g., forming Schiff bases), whereas the carboxylic acid derivative is more stable and water-soluble .

- Ester derivatives balance lipophilicity and metabolic stability, making them favorable for drug design .

Pyridazine vs. Pyridine Analogs

Key Insights :

- Pyridazine (two adjacent nitrogen atoms) exhibits reduced aromaticity compared to pyridine, leading to distinct electronic properties and reactivity.

- Pyridine analogs like 6-hydroxynicotinaldehyde are less polar but share aldehyde-driven reactivity .

Antimicrobial and Anti-inflammatory Potency

- Pyridazine derivatives generally outperform pyridine analogs in antimicrobial activity due to enhanced hydrogen-bonding capacity from the additional nitrogen atom .

- 6-Methyl-2,3-dihydropyridazine-3-one hydrate (CAS 7143-82-0) lacks the aldehyde group but shares anti-inflammatory properties, suggesting the pyridazine core is critical for this activity .

Biological Activity

6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate (CAS No. 1409932-24-6) is a heterocyclic compound belonging to the pyridazine family, which has garnered attention due to its diverse biological activities. Pyridazines are known for their roles in drug development, particularly in treating various diseases such as cancer, inflammation, and cardiovascular disorders. This article reviews the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on recent studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO·HO. The compound features a planar pyridazine ring structure with significant hydrogen bonding capabilities, which contribute to its biological interactions.

Table 1: Crystal Data of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 142.12 g/mol |

| Crystal System | Monoclinic |

| Unit Cell Dimensions | a = 8.978 Å |

| b = 6.415 Å | |

| c = 11.354 Å | |

| β Angle | 101.696° |

| Volume | 640.4 ų |

Antimicrobial Properties

Research has demonstrated that derivatives of pyridazine exhibit notable antimicrobial activity. In particular, studies indicate that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, in vitro tests revealed that certain pyridazine derivatives showed inhibition zones ranging from 10 mm to 31 mm against various bacterial strains when compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives has also been explored. Compounds derived from this class have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Pyridazines are increasingly recognized for their anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival. For example, the compound has been linked to the modulation of the aryl hydrocarbon receptor (AhR), which plays a crucial role in cellular responses to environmental toxins and cancer progression .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction can influence enzyme activity and receptor binding, leading to altered physiological responses.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine release | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics .

- Anti-inflammatory Research : An experimental model demonstrated that a pyridazine derivative reduced inflammation markers in induced arthritis models by inhibiting COX activity .

- Cancer Research : A study focused on the effects of pyridazine compounds on breast cancer cell lines showed a dose-dependent reduction in cell viability, suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate, and what parameters critically influence yield?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., carbohydrazide derivatives) with sodium acetate in ethanol for 6 hours, followed by distillation and crystallization . Key parameters include reaction time, solvent purity, and temperature control. For example, ethanol acts as both solvent and proton donor, while sodium acetate facilitates pH-dependent cyclization. Variations in substituents (e.g., aryl groups) require tailored stoichiometry to avoid side reactions.

Q. How does the hydrate form influence stability and characterization?

- Methodological Answer : Hydrate stability can be assessed via thermogravimetric analysis (TGA) to determine water loss temperatures and X-ray diffraction (XRD) to confirm crystalline structure . Comparative studies between anhydrous and hydrated forms show differences in solubility (e.g., polar solvents like DMSO) and thermal degradation profiles. Storage under desiccated conditions is recommended to prevent hygroscopic degradation.

Q. What analytical techniques are optimal for structural elucidation and purity assessment?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies tautomeric equilibria (e.g., keto-enol forms) and hydrate interactions .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities, referencing pharmacopeial standards for validation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW: 154.123 g/mol for the methyl ester analog) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for novel derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity for functionalization. For example, ICReDD’s reaction path search methods integrate computed activation energies with experimental data to prioritize viable synthetic routes . Virtual screening of substituents (e.g., electron-withdrawing groups) reduces trial-and-error synthesis, as demonstrated in pyridazine derivative studies .

Q. What experimental design strategies minimize resource use while maximizing data quality?

- Methodological Answer : Design of Experiments (DoE) with factorial designs (e.g., 2³ factorial matrices) isolates critical variables (e.g., temperature, catalyst loading, solvent ratio). Statistical analysis (ANOVA) identifies interactions between parameters, reducing required experiments by 40–60% while maintaining robustness . For example, optimizing reflux time and ethanol volume in synthesis can achieve >85% yield with fewer trials.

Q. How should researchers reconcile contradictory spectral or reactivity data in literature?

- Methodological Answer : Apply comparative frameworks (e.g., triangulation of HPLC, NMR, and XRD data) to validate results. For instance, discrepancies in reported melting points may arise from hydrate vs. anhydrous forms, necessitating strict moisture control during characterization . Meta-analyses of reaction conditions (e.g., solvent polarity effects) can resolve conflicting mechanistic hypotheses .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization). Membrane separation technologies (e.g., nanofiltration) enhance purity by removing unreacted intermediates, as outlined in CRDC subclass RDF2050104 . Pilot-scale studies should prioritize safety protocols, referencing hazard profiles of analogous aldehydes (e.g., skin irritation risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.